2-(4-Bromophenoxy)ethanethioamide
Description
2-(4-Bromophenoxy)ethanethioamide (CAS No. 35368-49-1) is a brominated aromatic compound featuring a phenoxy group substituted with a bromine atom at the para position, linked to an ethanethioamide moiety (-NH-C(=S)-CH2-). This compound is commercially available through at least four suppliers , indicating its relevance as a synthetic intermediate in organic and medicinal chemistry. Thioamides, such as this compound, are notable for their sulfur-containing functional group, which confers distinct reactivity compared to amides or esters.
Properties
IUPAC Name |
2-(4-bromophenoxy)ethanethioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4H,5H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZCIKFWHCIFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=S)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods
In an industrial setting, the production of 2-(4-Bromophenoxy)ethanethioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental controls are also critical to ensure the safe handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)ethanethioamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Bromophenoxy)ethanethioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromophenoxy moiety may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key differences between 2-(4-Bromophenoxy)ethanethioamide and structurally related compounds:
Commercial Availability and Handling
- 2-(4-Bromophenoxy)ethanethioamide is less widely available than its amidine analog (8 suppliers vs. 4) but more accessible than the sulfonyl chloride (1 supplier) .
- Safety data for 2-Bromo-4'-methoxyacetophenone specify strict control during use as an intermediate ; similar precautions likely apply to the thioamide due to bromine’s toxicity and thioamide reactivity.
Biological Activity
2-(4-Bromophenoxy)ethanethioamide, also known as N-(4-bromophenyl)ethanethioamide, is an organic compound characterized by a bromine atom attached to a phenyl ring linked to an ethanethioamide group. Its molecular formula is CHBrNOS, with a molecular weight of approximately 230.12 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and oncology.
Chemical Structure and Properties
The structure of 2-(4-Bromophenoxy)ethanethioamide includes:
- A thioamide functional group , which is known for its reactivity.
- A bromophenyl moiety , which enhances its biological activity through the electron-withdrawing effect of the bromine substituent.
Biological Activity Overview
Research indicates that 2-(4-Bromophenoxy)ethanethioamide may possess significant antimicrobial and anticancer properties. The thioamide group allows for interactions with various biological targets, including enzymes and proteins, potentially leading to inhibition or modification of their activity.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of 2-(4-Bromophenoxy)ethanethioamide exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The turbidimetric method was utilized to evaluate this activity, revealing that specific derivatives (e.g., d1, d2, d3) showed notable efficacy against various pathogens.
Anticancer Activity
The anticancer potential of this compound was assessed using the Sulforhodamine B (SRB) assay on estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Results indicated that certain derivatives (e.g., d6 and d7) were particularly effective in inhibiting cancer cell proliferation, suggesting a mechanism that may involve interference with cellular pathways critical for cancer growth.
While specific mechanisms for 2-(4-Bromophenoxy)ethanethioamide are not fully elucidated, it is hypothesized that the compound may interact with biological targets through:
- Molecular docking studies , which suggest that it can bind effectively to active sites on enzymes and receptors relevant to cancer and infectious diseases.
- Structure-activity relationship (SAR) analysis indicates that modifications to the thioamide or phenyl groups can lead to variations in efficacy against pathogens and cancer cell lines.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
